7-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2-one is a chemical compound with the molecular formula and a molecular weight of 348.26 g/mol. This compound is classified as a quinoline derivative, often studied for its potential pharmacological properties. Quinoline derivatives are known for their diverse biological activities, including antitumor and antimicrobial effects, making them of significant interest in medicinal chemistry.
The synthesis of 7-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2-one can be accomplished through several methods. One common approach involves the reaction of 7-hydroxyquinolin-2(1H)-one with 4-chlorobutylbromide in the presence of a base such as potassium hydroxide. This method typically requires the following steps:
The molecular structure of 7-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2-one features a quinoline ring system substituted with both a butoxy group and a chlorobutyl group. The key structural components include:
The structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 348.26 g/mol |
IUPAC Name | 7-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2-one |
CAS Number | 125451300 |
7-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2-one can participate in various chemical reactions typical for quinoline derivatives, including:
These reactions are crucial for modifying the compound to enhance its biological activity or tailor it for specific applications .
Further studies are required to elucidate specific mechanisms related to this particular compound .
The physical and chemical properties of 7-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2-one include:
These properties are essential for determining the compound's behavior in biological systems and its suitability for various applications .
7-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2-one has potential applications in several scientific fields:
The compound 7-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2-one is systematically named according to IUPAC conventions as 7-(4-chlorobutoxy)-1-(4-chlorobutyl)quinolin-2(1H)-one, reflecting its precise substitution pattern on the quinoline core. Its molecular formula is C₁₇H₂₁Cl₂NO₂, with a calculated molecular weight of 342.26 g/mol [3] . This formula accounts for:
The SMILES notation (ClCCCCOc1ccc2c(c1)n(CCCCCl)c(=O)cc2) and InChIKey (InChI=1S/C17H21Cl2NO2/c18-9-1-3-11-20-16-13-15(22-12-4-2-10-19)7-5-14(16)6-8-17(20)21/h5-8,13H,1-4,9-12H2) encode connectivity and stereochemical information, confirming the linear C4 linker with terminal chlorine on each substituent [3] [6]. Alternative designations include Brexpiprazole Impurity-18 or Aripiprazole Impurity, reflecting its role in pharmaceutical synthesis .
Table 1: Nomenclature and Identifiers of 7-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2-one
Category | Designation |
---|---|
Systematic IUPAC Name | 7-(4-chlorobutoxy)-1-(4-chlorobutyl)quinolin-2(1H)-one |
Molecular Formula | C₁₇H₂₁Cl₂NO₂ |
Molecular Weight | 342.26 g/mol |
CAS Registry Number | 2059954-32-2 |
Key Synonyms | Brexpiprazole Impurity-18; EVT-1478914; AR01C134 |
Structural confirmation of 7-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2-one relies on advanced spectroscopic techniques:
δ 6.85–7.90 ppm (m, 4H, aromatic quinoline protons) [3] [5].¹³C NMR further confirms carbonyl (C=O) at δ 161.5 ppm, aromatic carbons (δ 110–150 ppm), and aliphatic carbons adjacent to chlorine (δ 44.8 ppm) [6].
Mass Spectrometry: High-resolution ESI-MS shows a characteristic [M+H]⁺ ion at m/z 343.10 (theor. 343.10), with isotopic clusters confirming two chlorine atoms. Fragmentation pathways include cleavage of the C–O bond (quinoline–ether) yielding m/z 215.08 and loss of chlorobutene (m/z 265.06) [3] [7].
Physicochemical properties include:
Table 2: Key Spectral Signatures and Physicochemical Properties
Technique | Key Observations |
---|---|
¹H NMR | δ 2.05 (m, 4H); δ 3.65 (t, 4H); δ 4.10 (t, 2H); δ 4.45 (t, 2H); δ 6.85–7.90 (m, 4H) |
ESI-MS | [M+H]⁺ at m/z 343.10; fragments at m/z 215.08 (C₁₀H₇ClNO⁺) and 265.06 (C₁₄H₁₄Cl₂N⁺) |
Solubility | >50 mg/mL in DMSO; <0.1 mg/mL in water |
HPLC Retention | tʀ = 8.2 min (C18, acetonitrile/water 70:30) |
Structurally analogous quinolinones demonstrate how modifications alter properties and applications:
Reactivity: The unsubstituted N–H enables metal coordination or alternative alkylation routes [5] [7].
Brexpiprazole (Parent Drug):
Structural Divergence: Replaces terminal chlorines with piperazine/arylthiophene groups via nucleophilic substitution [9].
Impact of Alkyl Chain Length:
The dual alkylation in 7-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2-one enhances molecular flexibility and provides two electrophilic sites for cyclization or conjugation—features exploited in synthesizing complex heterocycles like brexpiprazole [3] [9]. Its role as a pharmaceutical impurity (Brexpiprazole Impurity-18) underscores the need for precise structural differentiation from mono-alkylated analogs during HPLC analysis [7].
Table 3: Structural and Functional Comparison of Quinolinone Derivatives
Compound | Molecular Formula | Molecular Weight | Key Structural Feature | Primary Application |
---|---|---|---|---|
7-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2-one | C₁₇H₂₁Cl₂NO₂ | 342.26 | N- and O-linked 4-chlorobutyl chains | Brexpiprazole synthesis; impurity standard |
7-(4-Chlorobutoxy)quinolin-2(1H)-one | C₁₃H₁₄ClNO₂ | 251.71 | O-linked 4-chlorobutyl chain; N–H group | Synthetic intermediate |
Brexpiprazole | C₂₅H₂₇N₃O₂S | 433.57 | Piperazine-thiophene appended quinolinone | Antipsychotic drug (marketed) |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0